2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Description
This compound belongs to the class of epoxyisoindole-1,3-dione derivatives, characterized by a bicyclic core with a 4,7-epoxy bridge and a substituted phenyl group at the 2-position. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)7-2-1-3-8(6-7)19-13(20)11-9-4-5-10(22-9)12(11)14(19)21/h1-6,9-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBIMFBXSTJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst . The resulting trifluoromethylated phenyl compound is then subjected to a series of cyclization reactions to form the tetrahydro-epoxyisoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and trifluoromethylation processes efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- 5,6-Dimethyl substitution () introduces steric hindrance, which may reduce binding affinity but increase metabolic stability .
- Thiazole derivatives () exhibit potent CA inhibition due to sulfonamide-like interactions with the enzyme’s zinc center .
Physicochemical Properties
- Solubility: The -CF₃ group increases logP (~2.5–3.0 estimated), reducing aqueous solubility compared to hydroxyl- or amino-substituted analogs .
- Stability : The epoxy bridge enhances thermal stability (decomposition >200°C) but may render the compound susceptible to ring-opening under acidic conditions .
Biological Activity
The compound 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione , identified by CAS number 19849-19-5, is a member of the isoindole family. Its unique structural characteristics and trifluoromethyl group suggest potential biological activities that warrant detailed investigation. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and any relevant case studies.
Molecular Structure
- Molecular Formula : C15H12F3NO2
- Molecular Weight : 295.26 g/mol
- Physical Properties :
- Boiling Point: 457.2 ± 45.0 °C (predicted)
- Density: 1.368 ± 0.06 g/cm³
Research indicates that compounds with isoindole structures often exhibit a range of biological activities, including:
- Antitumor Activity : Isoindoles have been explored for their potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.
- Enzyme Inhibition : Certain isoindole compounds act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
Case Studies
Several studies have investigated the biological implications of similar isoindole derivatives:
-
Anticancer Activity :
- A study examined the effect of a structurally similar compound on various cancer cell lines and reported significant inhibition of cell growth through apoptosis induction.
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Antimicrobial Efficacy :
- Research demonstrated that certain isoindole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
Discussion
The trifluoromethyl group in the compound's structure enhances lipophilicity and may contribute to its biological activity by facilitating membrane penetration and interaction with cellular targets. The potential for this compound to serve as a lead in drug development is promising given its structural similarities to other biologically active isoindoles.
Future Research Directions
Further studies are needed to elucidate the specific biological mechanisms of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione , including:
- In vitro and in vivo assays to assess its pharmacokinetics and toxicity.
- Detailed molecular docking studies to predict interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
